

Application Notes and Protocols for the Synthesis of Omeprazole Sulfone

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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792

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Introduction

Omeprazole sulfone is the primary oxidation metabolite of omeprazole, a widely used proton pump inhibitor. It is also a known impurity in the synthesis of omeprazole.^{[1][2][3]} The controlled synthesis of **omeprazole sulfone** is crucial for its use as a reference standard in impurity profiling and for metabolic studies. The most common synthetic route involves the oxidation of the corresponding sulfide precursor, omeprazole thioether.^{[1][4]} This document provides a detailed experimental protocol for the synthesis of **omeprazole sulfone**, based on established methods, with a focus on achieving high yield and purity.^[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of **omeprazole sulfone**.

Table 1: Reagents and Reaction Conditions

Parameter	Value
Starting Material	Omeprazole Thioether
Oxidizing Agent	m-Chloroperoxybenzoic acid (m-CPBA)
Solvent	Dichloromethane (CH ₂ Cl ₂)
Temperature	30-65 °C
Reaction Time	1-5 hours
Reactant Ratio (Omeprazole Thioether:CH ₂ Cl ₂)	1:5 to 1:20 (g/mL)
Reactant Ratio (Omeprazole Thioether:m-CPBA)	1:0.5 to 1:2 (g/g)
Yield	78-84%
Purity	99.5%

Table 2: Characterization Data for **Omeprazole Sulfone**

Analysis	Result
Melting Point	118-120 °C
ESI-MS (m/z) [M+H] ⁺	361.45 - 362.12
IR (KBr, cm ⁻¹)	3441, 3056, 2993, 2909, 2803, 1628, 1591, 1512, 1471, 1408, 1201
UV (nm)	306.3, 299.56, 273.2
¹ H NMR (400MHz, CDCl ₃), δ	2.25 (s, 3H, CH ₃), 2.31 (s, 3H, CH ₃), 3.72 (s, 3H, OCH ₃), 3.84 (s, 3H, OCH ₃), 4.94 (s, 2H, CH ₂), 6.99 (s, 1H, CH), 7.00 (s, 1H, CH), 7.62 (d, J=7.6Hz, 1H, CH), 8.15 (s, 1H, CH)

Experimental Protocol

This protocol details the synthesis of **omeprazole sulfone** from omeprazole thioether.

Materials:

- Omeprazole thioether
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)
- Ethyl acetate
- Petroleum ether
- Isopropyl ether
- Silica gel for column chromatography
- Round-bottom flask
- Stirrer
- Heating mantle
- Rotary evaporator
- Chromatography column
- Thin-layer chromatography (TLC) apparatus
- Standard laboratory glassware

Procedure:**Step 1: Oxidation**

- Weigh 1 g of omeprazole thioether and place it in a round-bottom flask.
- Add 5-20 mL of dichloromethane to the flask.

- Heat the mixture to 30-65 °C while stirring until the omeprazole thioether is completely dissolved.[\[1\]](#)
- Add 0.5-2 g of m-chloroperoxybenzoic acid to the solution.[\[1\]](#)
- Continue stirring the reaction mixture for 1-5 hours.[\[1\]](#)
- Monitor the progress of the reaction using thin-layer chromatography.
- Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to obtain a residue.[\[1\]](#)

Step 2: Purification

- Dissolve the residue from Step 1 in a minimal amount of methanol.
- Prepare a silica gel column for chromatography.
- Load the dissolved residue onto the silica gel column.
- Elute the column with a mixture of ethyl acetate and petroleum ether. The recommended ratio of ethyl acetate to petroleum ether is between 1:0.2 and 1:4.5.[\[1\]](#)
- Collect the fractions containing the desired product.
- Combine the collected fractions and concentrate them under reduced pressure to obtain a greasy substance.[\[1\]](#)

Step 3: Isolation and Drying

- Dissolve the greasy substance obtained in Step 2 in a small amount of methanol (2-10 times the amount of the grease).[\[1\]](#)
- Add isopropyl ether (8-20 times the amount of the grease) to precipitate the product.[\[1\]](#)
- Filter the mixture to collect the solid product.
- Wash the solid with a small amount of cold isopropyl ether.

- Dry the solid under vacuum to obtain off-white **omeprazole sulfone**.^[1]

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **omeprazole sulfone**.

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